2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include esterification, acetylation, and methoxylation reactions. Specific reaction conditions, such as the use of acid catalysts like BF3·OEt2, are crucial for achieving high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different functional groups, such as:
- 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-ethoxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H18O7 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
ethyl 4,6-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O7/c1-5-23-18(21)13-6-12-7-16(22-4)17(25-11(3)20)9-14(12)15(8-13)24-10(2)19/h6-9H,5H2,1-4H3 |
InChI Key |
CSFXVVLKIFATFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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